molecular formula C10H18BrNO3 B15073096 (R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate

(R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate

Cat. No.: B15073096
M. Wt: 280.16 g/mol
InChI Key: TWFMJHHRSVBFSE-QMMMGPOBSA-N
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Description

®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is a chemical compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring This specific compound is characterized by the presence of a bromomethyl group attached to the morpholine ring, which is further substituted with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function . The morpholine ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is unique due to the combination of its bromomethyl group and tert-butyl ester, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl (3R)-3-(bromomethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

TWFMJHHRSVBFSE-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CBr

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CBr

Origin of Product

United States

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